molecular formula C14H10Cl2O3 B2569514 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid CAS No. 861233-47-8

4-[(2,6-Dichlorophenoxy)methyl]benzoic acid

Cat. No. B2569514
CAS RN: 861233-47-8
M. Wt: 297.13
InChI Key: LKTWGAFAFXTAMP-UHFFFAOYSA-N
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Description

“4-[(2,6-Dichlorophenoxy)methyl]benzoic acid” is a chemical compound with the molecular formula C14H10Cl2O3 . It has a molecular weight of 297.14 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzoic acid group attached to a dichlorophenoxy group . The InChI code for this compound is 1S/C14H10Cl2O3/c15-11-5-6-13 (12 (16)7-11)19-8-9-1-3-10 (4-2-9)14 (17)18/h1-7H,8H2, (H,17,18) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 297.14 . Other properties such as boiling point, melting point, and solubility were not found in the search results.

Scientific Research Applications

Analytical Methodologies

A study by Catalina et al. (2000) introduced a rapid analytical approach for detecting chlorophenoxy acid herbicides in water, including compounds structurally related to 4-[(2,6-Dichlorophenoxy)methyl]benzoic acid. This method involves in situ esterification followed by liquid-liquid extraction and gas chromatography-mass spectrometry, showcasing the potential for environmental monitoring of similar compounds (Catalina et al., 2000).

Material Science

Salazkin et al. (2020) synthesized new compounds, including pseudochlorides of benzoic acid derivatives for creating polyarylenephthalide, highlighting its significance in developing materials with unique electrophysical properties. This research underscores the compound's role in advancing material science and engineering (Salazkin et al., 2020).

Environmental Chemistry

Ghoshdastidar and Tong (2013) evaluated membrane bioreactor (MBR) technology for treating water contaminated with phenoxyacetic and benzoic acid herbicides. Their research demonstrates the efficiency of MBR in degrading pollutants like 2,4-dichlorophenoxyacetic acid, highlighting the environmental applications of understanding and managing compounds similar to this compound (Ghoshdastidar & Tong, 2013).

Polymer Science

Amarnath and Palaniappan (2005) explored a new class of dopants, including benzoic acid and its derivatives, for doping polyaniline. This study provides insights into the use of this compound-related compounds in enhancing the electrical conductivity of polymers, which has implications for the development of advanced materials in electronics and nanotechnology (Amarnath & Palaniappan, 2005).

Photocatalysis

Devi and Krishnamurthy (2009) studied the photocatalytic degradation of diclofop-methyl, identifying intermediate products similar in structure to this compound. This research highlights the potential for utilizing photocatalysis in the environmental breakdown of persistent organic pollutants, providing a pathway for reducing the impact of such compounds on ecosystems (Devi & Krishnamurthy, 2009).

Mechanism of Action

properties

IUPAC Name

4-[(2,6-dichlorophenoxy)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c15-11-2-1-3-12(16)13(11)19-8-9-4-6-10(7-5-9)14(17)18/h1-7H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKTWGAFAFXTAMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(C=C2)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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